molecular formula C18H19NO2S B14043154 ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate

ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate

Cat. No.: B14043154
M. Wt: 313.4 g/mol
InChI Key: XHNDRKFFPZJQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate is a cinnamate derivative featuring a conjugated enoate ester backbone with a phenyl ring substituted at positions 2 and 5 by amino (-NH₂) and benzylsulfanyl (-SBn) groups, respectively. The (2E)-configuration indicates a trans-arrangement of the double bond in the propenoate moiety. While direct evidence on its synthesis is unavailable, analogous compounds (e.g., ) suggest that it could be synthesized via condensation reactions using appropriately substituted benzaldehyde precursors, with protective groups likely required for the amino moiety during synthesis .

Properties

IUPAC Name

ethyl 3-(2-amino-5-benzylsulfanylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c1-2-21-18(20)11-8-15-12-16(9-10-17(15)19)22-13-14-6-4-3-5-7-14/h3-12H,2,13,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNDRKFFPZJQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC(=C1)SCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate generally involves the following key steps:

  • Formation of the ethyl ester of the cinnamic acid backbone.
  • Introduction of the amino group at the ortho position of the aromatic ring.
  • Installation of the benzylsulfanyl (benzylthio) substituent at the meta or para position relative to the amino group.

These steps are typically achieved via nucleophilic aromatic substitution, condensation of aldehydes with amino derivatives, and thioether bond formation through reactions with thiolates.

Specific Synthetic Routes

Nucleophilic Substitution and Ester Formation

A common approach is to start with a substituted phenyl derivative bearing amino and halogen or leaving groups suitable for substitution. For example, 2-amino-5-halophenyl derivatives can be reacted with ethyl chloroacetate to form the ethyl ester via nucleophilic substitution under basic conditions, often in polar aprotic solvents like acetone or ethanol with potassium carbonate as a base. This step forms the ethyl (2E)-3-(2-amino-5-halophenyl)prop-2-enoate intermediate.

  • Reaction conditions: reflux in acetone or ethanol, 2–4 hours.
  • Base: potassium carbonate or sodium ethoxide.
  • Monitoring: Thin Layer Chromatography (TLC).
Introduction of Benzylsulfanyl Group

The benzylsulfanyl group is introduced by nucleophilic substitution of the halogen atom (usually chlorine or bromine) on the aromatic ring with benzyl mercaptan (benzyl thiol) or its sodium salt (benzyl thiolate). This reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures.

  • Reaction conditions: stirring in ethanol or dimethylformamide (DMF).
  • Base: sodium hydride or sodium ethoxide to generate the thiolate.
  • Yield: typically good to excellent (70–85%).
Formation of the (2E)-Propenoate Double Bond

The (2E)-configuration of the propenoate moiety is established during the condensation of the aromatic aldehyde derivative with ethyl acetate or related esters, or by Wittig-type reactions. The E-isomer is favored due to thermodynamic stability.

Representative Experimental Procedure

Based on analogous synthetic schemes reported for related compounds:

Step Reagents & Conditions Description Yield (%)
1 2-amino-5-chlorobenzaldehyde + ethyl chloroacetate, K2CO3, acetone, reflux 3 h Formation of ethyl (2E)-3-(2-amino-5-chlorophenyl)prop-2-enoate 75–80
2 Benzyl mercaptan, NaH, DMF, room temp, 12 h Nucleophilic substitution to introduce benzylsulfanyl group 70–85
3 Purification by column chromatography Isolation of this compound

Characterization and Confirmation

The final compound is characterized by:

Literature and Patent Data

  • Patent WO2014106800A2 describes substituted 2-amino pyrimidine derivatives with kinase inhibition activity, including related synthetic methods involving nucleophilic substitutions and ester formations, which can be adapted for the title compound synthesis.
  • Research on polyhalonitrobutadienes demonstrates nucleophilic substitution of halogens with thiols to form sulfane derivatives, supporting the benzylsulfanyl introduction step.
  • Experimental and computational studies on halo-functionalized hydrazones provide detailed synthetic procedures for ester and hydrazide intermediates, highlighting the importance of nucleophilic substitution and condensation reactions in related systems.
  • Reviews on pyrimidine derivatives and their synthetic approaches show the utility of nucleophilic substitutions, hydrazine reactions, and condensation with aldehydes, which inform the preparation of complex substituted aromatic esters.

Data Table: Summary of Preparation Methods

Preparation Step Reaction Type Typical Reagents Conditions Yield Range Notes
Ester Formation Nucleophilic substitution 2-amino-5-halobenzaldehyde, ethyl chloroacetate, K2CO3 Reflux in acetone/ethanol, 2–4 h 75–80% Formation of ethyl cinnamate ester intermediate
Benzylsulfanyl Introduction Nucleophilic aromatic substitution Benzyl mercaptan, NaH or NaOEt, DMF or EtOH Room temp to 50°C, 12 h 70–85% Substitution of halogen by benzylthiolate
Purification Column chromatography Silica gel, n-hexane/ethyl acetate Ambient Isolation of pure compound

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The amino group and benzylsulfanyl group can interact with enzymes or receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate with structurally related cinnamate esters, highlighting substituent effects:

Compound Name (Reference) Substituents (Position) Electronic Effects Solubility Potential Applications
Target Compound 2-NH₂, 5-SBn -NH₂ (strong donating), -SBn (moderate donating) Moderate polarity; likely soluble in polar aprotic solvents Pharmaceuticals, synthetic intermediates (e.g., kinase inhibitors)
Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate 4-OH -OH (electron-withdrawing via resonance, donating via induction) Slightly soluble in water (H-bonding) Food biomarker (vinegar analysis)
Ethyl (2E)-3-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate 2-Br, 5-CF₃ -Br/-CF₃ (strong electron-withdrawing) Low (lipophilic) Agrochemicals, material science
Ethyl (2E)-3-(5′-methoxy-2′-propargyloxyphenyl)prop-2-enoate 2-propargyloxy, 5-OMe -OMe (donating), propargyloxy (moderate donating) Varies with solvent polarity Click chemistry, polymer synthesis
Key Observations:
  • The benzylsulfanyl group contributes to moderate electron donation and may participate in sulfur-specific reactions (e.g., oxidation to sulfoxides) .
  • Solubility: The amino group’s polarity likely improves solubility in polar solvents compared to the bromo-trifluoromethyl analogue. However, it is less water-soluble than the hydroxyl-bearing compound in due to reduced H-bonding capacity .
  • Applications: Amino and thioether groups are common in drug design (e.g., kinase inhibitors), while bromo/CF₃ substituents () enhance stability for agrochemicals. The hydroxylated compound () serves as a natural product biomarker .

Reactivity and Functionalization Potential

  • Amino Group: The -NH₂ group in the target compound can undergo acylation, diazotization, or serve as a hydrogen-bond donor in molecular recognition. This contrasts with the hydroxyl group in ’s compound, which may form glucuronides in metabolic pathways .
  • Benzylsulfanyl Group : The -SBn moiety is susceptible to oxidation (e.g., to sulfones) or nucleophilic displacement, offering routes for further functionalization. This differs from the propargyloxy group in ’s compound, which is tailored for click chemistry (e.g., azide-alkyne cycloaddition) .
  • Electron-Withdrawing Groups : The bromo and trifluoromethyl groups in ’s compound reduce ring electron density, directing electrophilic attacks to meta/para positions and enhancing metabolic stability .

Crystallographic and Hydrogen-Bonding Behavior

In contrast, hydroxyl-bearing compounds () exhibit O–H···O bonds, while bromo/CF₃ substituents () may rely on halogen bonding or van der Waals interactions . SHELX software () is widely used for such structural analyses, though its application here remains speculative without direct data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.